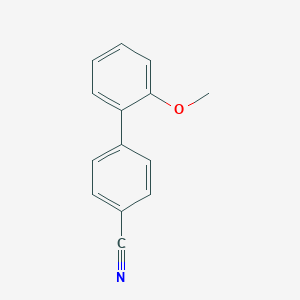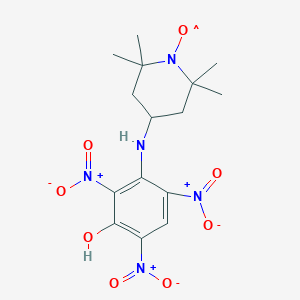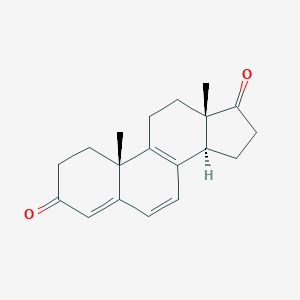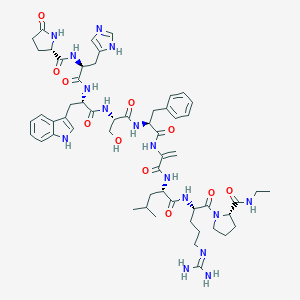
LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Luteinizing hormone-releasing hormone (LHRH) is a hormone that plays a crucial role in the regulation of reproductive function in both males and females. The synthesis of LHRH and its analogs has been an area of interest for researchers, as they have potential applications in various fields, including reproductive medicine and cancer treatment. One such analog is phe(5)-delta-ala(6)-N-Et-pronh2(9)-LHRH, which has been extensively studied for its therapeutic potential.
Mechanism Of Action
Phe(5)-delta-ala(6)-N-Et-pronh2(9)-LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)- acts by binding to the LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)- receptor, which is expressed on the surface of various cells, including those in the pituitary gland and certain cancer cells. This binding leads to the activation of intracellular signaling pathways, which ultimately result in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in the pituitary gland. In cancer cells, the activation of these signaling pathways leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of phe(5)-delta-ala(6)-N-Et-pronh2(9)-LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)- are primarily mediated through the release of LH and FSH. In women, this leads to the stimulation of ovulation and the production of estrogen and progesterone. In men, it leads to the production of testosterone. In cancer cells, the inhibition of cell growth and proliferation is mediated through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis.
Advantages And Limitations For Lab Experiments
One of the main advantages of using phe(5)-delta-ala(6)-N-Et-pronh2(9)-LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)- in lab experiments is its high potency and specificity for the LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)- receptor. This allows for precise and targeted effects on cells expressing this receptor. However, one limitation is that the effects of phe(5)-delta-ala(6)-N-Et-pronh2(9)-LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)- may vary depending on the cell type and experimental conditions, which can make interpretation of results challenging.
Future Directions
There are several future directions for research on phe(5)-delta-ala(6)-N-Et-pronh2(9)-LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)-, including:
1. Investigation of its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
2. Development of more potent and selective LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)- analogs for improved therapeutic efficacy.
3. Study of its effects on other physiological processes, such as the immune system and metabolism.
4. Exploration of its potential as a diagnostic tool for detecting LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)- receptor expression in cancer cells.
5. Investigation of its effects on other hormone-sensitive tumors, such as ovarian and endometrial cancer.
In conclusion, phe(5)-delta-ala(6)-N-Et-pronh2(9)-LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)- is a promising analog of LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)- with potential applications in reproductive medicine and cancer treatment. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesis Methods
The synthesis of phe(5)-delta-ala(6)-N-Et-pronh2(9)-LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)- involves the modification of the LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)- peptide sequence by introducing specific amino acid substitutions. This can be achieved through solid-phase peptide synthesis, which involves the stepwise addition of amino acids onto a solid support. The final product is then cleaved from the solid support and purified through various chromatographic techniques.
Scientific Research Applications
Phe(5)-delta-ala(6)-N-Et-pronh2(9)-LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)- has been studied extensively for its potential applications in reproductive medicine and cancer treatment. In reproductive medicine, it has been shown to stimulate ovulation and improve fertility in women with ovulatory disorders. In cancer treatment, it has been investigated for its ability to inhibit the growth of hormone-sensitive tumors, such as prostate and breast cancer.
properties
CAS RN |
114681-52-6 |
|---|---|
Product Name |
LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)- |
Molecular Formula |
C56H76N16O11 |
Molecular Weight |
1149.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[3-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxoprop-1-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H76N16O11/c1-5-60-54(82)45-18-12-22-72(45)55(83)39(17-11-21-61-56(57)58)66-50(78)40(23-31(2)3)67-47(75)32(4)64-49(77)41(24-33-13-7-6-8-14-33)68-53(81)44(29-73)71-51(79)42(25-34-27-62-37-16-10-9-15-36(34)37)69-52(80)43(26-35-28-59-30-63-35)70-48(76)38-19-20-46(74)65-38/h6-10,13-16,27-28,30-31,38-45,62,73H,4-5,11-12,17-26,29H2,1-3H3,(H,59,63)(H,60,82)(H,64,77)(H,65,74)(H,66,78)(H,67,75)(H,68,81)(H,69,80)(H,70,76)(H,71,79)(H4,57,58,61)/t38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |
InChI Key |
CNKLBRNRTPHRBD-FKRLEHQTSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)C(=C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(=C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(=C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Other CAS RN |
114681-52-6 |
sequence |
XHWSFXLRP |
synonyms |
5-PDADG-LHRH 5-Phe-6-delta-Ala-9-N-Et-ProNH2-10-des-GlyNH2-LHRH GnRH, Phe(5)-delta-Ala(6)-N-Et-ProNH2(9)- LHRH, Phe(5)-delta-Ala(6)-N-Et-ProNH2(9)- LHRH, phenylalanyl(5)-delta-Alanyl(6)-N-ethylprolinamide(9)-des-glycinamide(10)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



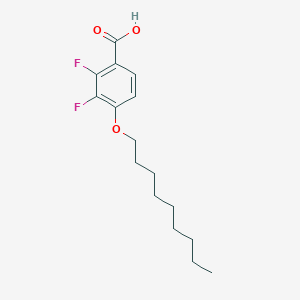

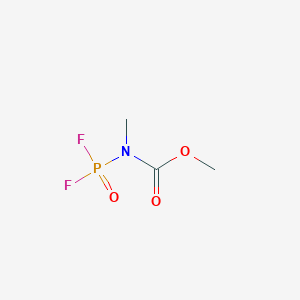
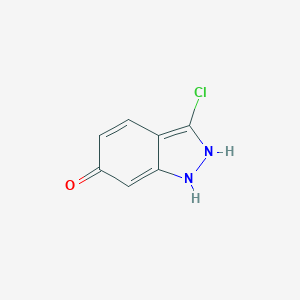
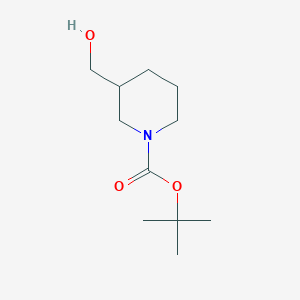
![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B39368.png)
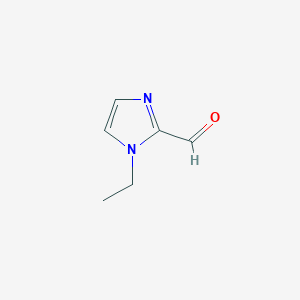
![3-(3-Sulfopropyl)-2-([3-[(3-pentyl-2-benzothiazolinylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylide](/img/structure/B39374.png)
